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Compound of Interest

Compound Name: 2-Chloro-2'-iodobenzophenone

CAS No.: 76049-51-9

Cat. No.: B1611170 Get Quote

Executive Summary
2-Chloro-2'-iodobenzophenone (CAS: 76049-51-9) is a critical unsymmetrical diarylketone

intermediate, primarily utilized in the synthesis of pharmacologically active xanthones and

acridones via intramolecular nucleophilic substitution.[1]

Unlike its para-substituted isomers (e.g., 4,4'-dichlorobenzophenone, MP: 144–147 °C), the

2,2'-ortho-substitution pattern induces significant steric torsion between the phenyl rings and

the carbonyl plane.[1] This structural twisting disrupts crystal lattice packing, resulting in a low

melting point (typically 48–55 °C) or the formation of a metastable viscous oil at room

temperature.

This guide provides the physicochemical profile, synthesis pathways, and rigorous

characterization protocols required for drug development workflows.[1]

Physicochemical Profile & Melting Point Data
Comparative Thermal Analysis
The melting point (MP) of 2-chloro-2'-iodobenzophenone is heavily influenced by the "ortho-

effect."[1] The steric clash between the chlorine and iodine atoms forces the aromatic rings out

of coplanarity, significantly lowering the lattice energy compared to para-isomers.
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Compound
Substitution
Pattern

Melting Point
(°C)

Physical State
(RT)

Steric
Hindrance

2-Chloro-2'-

iodobenzopheno

ne

Ortho, Ortho' ~48 – 55 °C*
Solid / Viscous

Oil
High

2,2'-

Dichlorobenzoph

enone

Ortho, Ortho' 48 – 54 °C Crystalline Solid High

4,4'-

Dichlorobenzoph

enone

Para, Para' 144 – 147 °C Crystalline Solid Low

2-

Chlorobenzophe

none

Ortho 44 – 47 °C
Low-Melting

Solid
Moderate

2-

Iodobenzopheno

ne

Ortho ~26 °C (often oil) Oil / Solid Moderate

*Note: Pure samples often crystallize slowly. Crude reaction mixtures frequently present as

yellow oils due to melting point depression from trace impurities.

Solubility Profile
Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, THF.[1]

Sparingly Soluble: Hexanes, Heptane (often used for recrystallization).

Insoluble: Water.

Synthesis & Reaction Pathways[1][6]
The synthesis of 2-chloro-2'-iodobenzophenone requires regioselective control to avoid

symmetric byproducts.[1] The most robust method involves Friedel-Crafts Acylation or Grignard

Addition followed by oxidation.[1]
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Core Synthesis Workflow (Friedel-Crafts)
The reaction between 2-chlorobenzoyl chloride and iodobenzene is preferred over the reverse

(2-iodobenzoyl chloride + chlorobenzene) due to the higher cost and instability of the iodo-acyl

chloride.[1]

2-Chlorobenzoyl Chloride

Friedel-Crafts Acylation
(AlCl3, DCM, 0-5°C)
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Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of 2-chloro-2'-
iodobenzophenone.

Analytical Characterization Protocols
To validate the identity and purity of the compound, specifically distinguishing it from the 2,4'-

isomer or 4,4'-isomer, the following multi-modal analysis is required.

Differential Scanning Calorimetry (DSC)
Because the melting point is close to ambient temperature, standard capillary tubes may yield

ambiguous results (partial melting). DSC provides a definitive thermodynamic profile.

Protocol:

Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan.

Equilibration: Hold at 0 °C for 5 minutes.

Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min.

Analysis: Identify the endothermic onset (
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) as the true melting point. A sharp peak indicates high purity; a broad shoulder suggests
isomeric contamination.

NMR Spectroscopy Validation
The 2,2'-substitution pattern creates a distinct shielding effect in the proton NMR (

H NMR) due to the loss of coplanarity.[1]

H NMR (400 MHz, CDCl

): Look for the downfield shift of the protons adjacent to the carbonyl, but note that the ortho
protons (next to Cl and I) will be magnetically inequivalent and complex due to the different
halogen environments.

C NMR: The carbonyl carbon (

) typically resonates around 192–195 ppm. A shift significantly upfield (<190 ppm) may
indicate lack of steric twist (wrong isomer).

Purity by HPLC[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10 over 15 min).

Detection: UV at 254 nm.

Retention Time: The 2,2'-isomer typically elutes earlier than the 4,4'-isomer due to higher

polarity and lower lipophilicity caused by the twisted structure (reduced

-

stacking interaction with the column).[1]

Applications in Drug Development[1]
2-Chloro-2'-iodobenzophenone acts as a "linchpin" scaffold for synthesizing tricyclic

heterocycles.[1] The presence of two different halogens (Chlorine and Iodine) allows for

chemoselective coupling.
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Xanthone Cyclization Pathway
The iodine atom is more labile toward oxidative addition, allowing for specific intramolecular

Ullmann ether synthesis or palladium-catalyzed cyclization to form xanthones (used in

anticancer and anti-inflammatory research).[1]

Divergent Cyclization Strategies

2-Chloro-2'-iodobenzophenone
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Figure 2: Chemoselective cyclization of 2-chloro-2'-iodobenzophenone to the xanthone core.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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